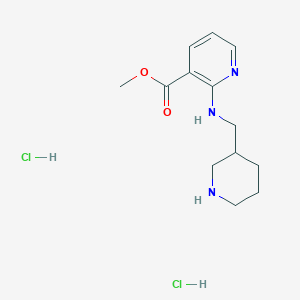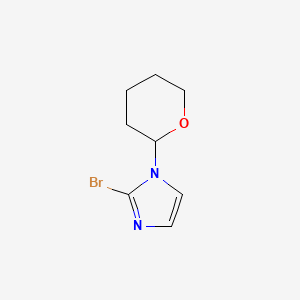![molecular formula C8H10N2O B1500765 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde CAS No. 307308-03-8](/img/structure/B1500765.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde
Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H10N2O . It has a molecular weight of 150.18 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h5-6H,1-4H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound appears as a low melting solid or liquid . The compound is white to yellow to orange in color .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde plays a crucial role in the synthesis of various heterocyclic compounds. Studies demonstrate its utility in creating novel chalcone analogues and dipyrazolopyridines, highlighting its significance in medicinal chemistry and drug discovery (Quiroga et al., 2010). Additionally, its involvement in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives and its role in forming regioselective pyrazolo[3,4-b]pyridine-5-carbaldehydes under Vilsmeier–Haack conditions further emphasize its importance in creating diverse molecular structures (El-Nabi, 2004), (Quiroga et al., 2008).
Role in Fluorescence Studies
This compound is also significant in fluorescence studies. For instance, it has been used to study the photophysical properties of novel Pyrazolo Naphthyridines, shedding light on how specific solute-solvent interactions and electron donor-acceptor substituents impact fluorescence (Patil et al., 2010).
Applications in Organic Synthesis
Its utility extends to organic synthesis, where it's employed in the preparation of ferrocenyl pyrazoles and other pyrazole derivatives. These studies reveal the versatility of this compound in synthesizing complex organic molecules (López et al., 2004).
Biomedical and Antimicrobial Research
In biomedical research, pyrazolo[3,4-b]pyridine derivatives synthesized using this compound have shown promising antibacterial activity, indicating potential applications in developing new antimicrobial agents (Panda et al., 2011).
Advancements in Heterocyclic Chemistry
Moreover, the compound facilitates the creation of novel heterocyclic systems like dipyrazolo[1,5-a:4',3'-c]pyridines and imidazo[4,5-b]pyrazolo[3,4-e]pyridines. These systems are of great interest for their potential biological activities and chemical properties (Holzer et al., 2012), (Yakovenko & Vovk, 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . It carries the signal word 'Warning’ . Hazard statements associated with this compound include H302 (Harmful if swallowed), and precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Mechanism of Action
Target of Action
It has been found to be effective against a broad range of nucleos(t)ide-resistant hepatitis b virus (hbv) variants .
Mode of Action
It is known to act as a core protein allosteric modulator (CpAM) for HBV
Pharmacokinetics
It has been demonstrated to inhibit hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.
Result of Action
It is known to effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants , suggesting a significant antiviral effect.
Action Environment
It is recommended to be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions may affect its stability.
Biochemical Analysis
Biochemical Properties
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with core protein allosteric modulators (CpAMs) of the hepatitis B virus (HBV), effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants . The nature of these interactions involves binding to the core protein, leading to conformational changes that inhibit the virus’s replication.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in HBV-infected cells, this compound has been shown to reduce viral load by inhibiting the replication of the virus . This inhibition is achieved through the modulation of core protein interactions, which are crucial for the virus’s life cycle.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of the HBV core protein, leading to the disruption of the virus’s replication process . This inhibition is achieved by binding to the core protein and inducing conformational changes that prevent the assembly of the viral capsid. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term studies in vitro and in vivo have demonstrated sustained inhibition of HBV replication, although the extent of inhibition may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In HBV AAV mouse models, varying dosages of this compound have been administered to evaluate its efficacy and toxicity . At lower doses, the compound effectively reduces viral load without significant adverse effects. At higher doses, toxic effects may be observed, including hepatotoxicity and other systemic effects. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, which may have different biological activities. The effects on metabolic flux and metabolite levels are critical for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it may localize to specific compartments, such as the nucleus or cytoplasm, where it exerts its effects. The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and other cellular processes.
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPINDKIWMCRNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665479 | |
| Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307308-03-8 | |
| Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



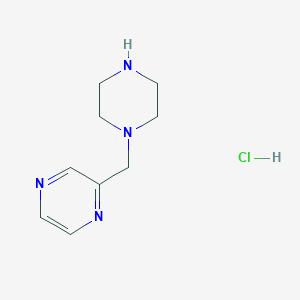
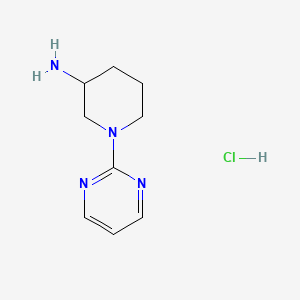
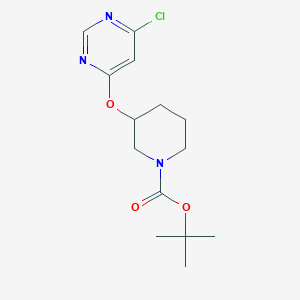
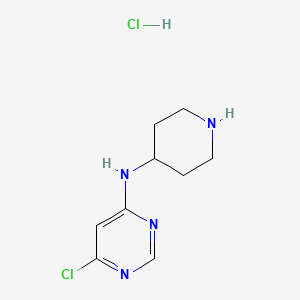
![[6-(3-Amino-piperidin-1-yl)-pyrimidin-4-yl]-diethyl-amine hydrochloride](/img/structure/B1500692.png)
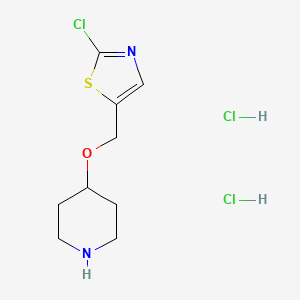

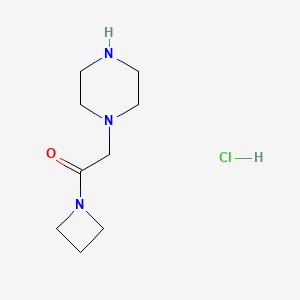
![1-[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-ol](/img/structure/B1500704.png)
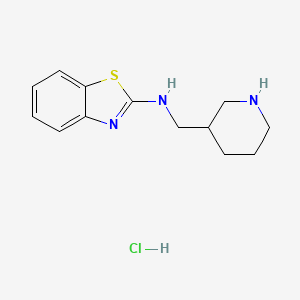
![2-[(Piperidin-4-ylmethyl)-amino]-nicotinicacidmethylester trifluoro-acetic acid](/img/structure/B1500708.png)
